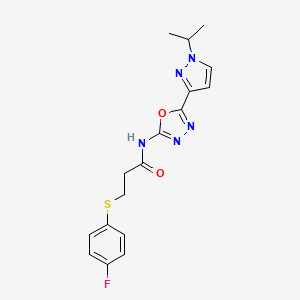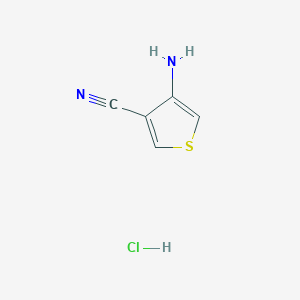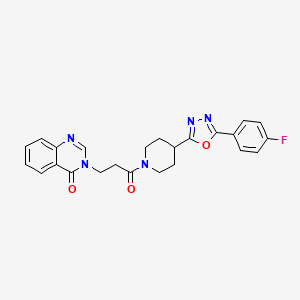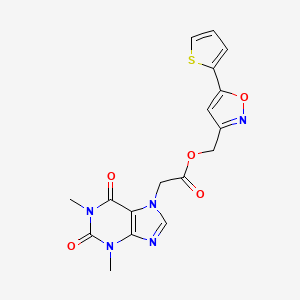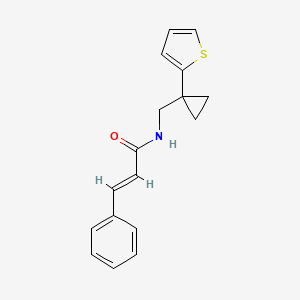![molecular formula C17H12N2O5S B3404363 (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate CAS No. 1211414-69-5](/img/structure/B3404363.png)
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate
Descripción general
Descripción
“(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate” is a chemical compound that is a derivative of benzoxazole . Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities .
Synthesis Analysis
The synthesis of benzoxazole derivatives, which this compound is a part of, has been studied . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass, and screened for their in vitro antimicrobial activity .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives, including possibly this compound, has been confirmed by appropriate spectroscopic methods (UV-vis, FT-IR, LC-MS, 1H-NMR, 13C-NMR, and elemental analysis) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzoxazole derivatives have been studied . The synthetic approach towards the preparation of target compounds is based on Van Leusen reaction .Mecanismo De Acción
The mechanism of action of (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate involves the reaction of the thiol group with the benzo[d]oxazole moiety, which results in the formation of a stable thioether linkage. This reaction results in the fluorescence of this compound, which can be detected using a fluorescence microscope or a fluorescence spectrophotometer.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and does not affect the viability of cells. It has been used to study the redox state of cells and the activity of thiol-containing enzymes. This compound has also been used to study the interaction of proteins with thiol-containing ligands.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate has several advantages for lab experiments, including its high sensitivity and specificity for thiol-containing biomolecules, its ease of use, and its compatibility with a wide range of biological samples. However, this compound has some limitations, including its relatively high cost, its limited stability in aqueous solutions, and its potential interference with other fluorescent probes.
Direcciones Futuras
There are several future directions for the use of (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate in scientific research. One potential application is in the development of biosensors for the detection of thiol-containing compounds in environmental samples. This compound may also be used in the development of new therapeutics that target thiol-containing enzymes. Additionally, this compound may be used in the study of the redox state of cells in disease states, such as cancer and neurodegenerative disorders.
Conclusion
This compound is a unique chemical compound that has been widely used in scientific research for its properties as a fluorescent probe for the detection of thiol-containing biomolecules. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The use of this compound in scientific research has the potential to lead to new discoveries and advancements in various fields of study.
Aplicaciones Científicas De Investigación
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate has been widely used as a fluorescent probe for the detection of thiol-containing biomolecules. It has been used to study the redox state of cells, the activity of thiol-containing enzymes, and the interaction of proteins with thiol-containing ligands. This compound has also been used in the development of biosensors for the detection of thiol-containing compounds in biological samples.
Propiedades
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5S/c20-16(10-25-17-18-12-4-1-2-5-13(12)23-17)22-9-11-8-15(24-19-11)14-6-3-7-21-14/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBKOMZDKMQESK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)OCC3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-chlorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B3404286.png)
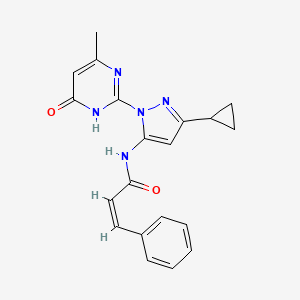
![(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B3404306.png)

![(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]thiazol-2-ylthio)acetate](/img/structure/B3404320.png)
![1-(4-fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B3404326.png)

